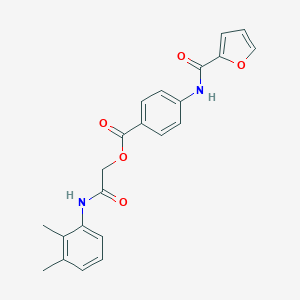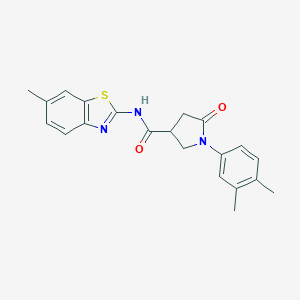
2-(4-Chlorophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate (referred to as CPOP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPOP is a pyrrolidine-based compound that has been synthesized using different methods.
作用机制
The mechanism of action of CPOP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. CPOP has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death. CPOP has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
CPOP has been shown to have a number of biochemical and physiological effects. In addition to its antitumor and antibacterial activity, CPOP has been shown to have anti-inflammatory activity. It has been reported that CPOP can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. CPOP has also been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
One of the advantages of using CPOP in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying cancer biology and developing new cancer therapies. Another advantage is its antibacterial activity, which makes it a potential candidate for the development of new antibiotics. However, one of the limitations of using CPOP in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for research on CPOP. One area of interest is the development of new cancer therapies based on CPOP. Researchers are exploring the use of CPOP in combination with other drugs to enhance its antitumor activity. Another area of interest is the development of new antibiotics based on CPOP. Researchers are exploring the use of CPOP analogs to improve its antibacterial activity. Finally, researchers are also exploring the potential use of CPOP in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
Conclusion:
In conclusion, CPOP is a pyrrolidine-based compound that has shown promising results in various scientific research applications. It has potent antitumor and antibacterial activity, as well as anti-inflammatory and antioxidant activity. CPOP has been synthesized using different methods, and its mechanism of action is not fully understood. While there are some limitations to using CPOP in lab experiments, there are also many future directions for research on this compound.
合成方法
CPOP can be synthesized using a variety of methods, including the reaction between 4-chlorobenzaldehyde, 3-methoxyphenylacetic acid, and pyrrolidine in the presence of a base. Another method involves the reaction between 4-chlorobenzaldehyde, pyrrolidine, and 3-methoxyphenylacetyl chloride. Both methods result in the formation of CPOP, which can be purified using various techniques such as column chromatography, recrystallization, and HPLC.
科学研究应用
CPOP has shown promising results in various scientific research applications. One of the primary uses of CPOP is in the field of medicinal chemistry. It has been reported that CPOP exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CPOP has also been shown to have antibacterial activity against gram-positive bacteria, making it a potential candidate for the development of new antibiotics.
属性
分子式 |
C20H18ClNO5 |
|---|---|
分子量 |
387.8 g/mol |
IUPAC 名称 |
[2-(4-chlorophenyl)-2-oxoethyl] 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H18ClNO5/c1-26-17-4-2-3-16(10-17)22-11-14(9-19(22)24)20(25)27-12-18(23)13-5-7-15(21)8-6-13/h2-8,10,14H,9,11-12H2,1H3 |
InChI 键 |
XXLPTQQXIBXEPL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271057.png)
![1-benzyl-N-(dibenzo[b,d]furan-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271060.png)
![6-bromo-N-(dibenzo[b,d]furan-3-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271061.png)


![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(2-thienyl)-4-quinolinecarboxylate](/img/structure/B271064.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271065.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(benzoylamino)benzoate](/img/structure/B271068.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271069.png)


![N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271076.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271078.png)
